molecular formula C8H9ClN2O B6164713 (1H-1,3-benzodiazol-5-yl)methanol hydrochloride CAS No. 68740-46-5

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride

Cat. No.: B6164713
CAS No.: 68740-46-5
M. Wt: 184.62 g/mol
InChI Key: IUHHIPFJRYGHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H8N2O·HCl. It is a derivative of benzodiazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride typically involves the reaction of benzodiazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:

Benzodiazole+Formaldehyde+HCl(1H-1,3-benzodiazol-5-yl)methanol hydrochloride\text{Benzodiazole} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{this compound} Benzodiazole+Formaldehyde+HCl→(1H-1,3-benzodiazol-5-yl)methanol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Benzodiazole carboxylic acid

    Reduction: Benzodiazole methanol

    Substitution: Benzodiazole derivatives with various functional groups

Scientific Research Applications

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-1,3-benzodiazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole: The parent compound, which lacks the methanol and hydrochloride groups.

    (1H-1,3-benzodiazol-5-yl)ethanol: A similar compound with an ethanol group instead of methanol.

    (1H-1,3-benzodiazol-5-yl)amine: Contains an amine group instead of methanol.

Uniqueness

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

(1H-1,3-benzodiazol-5-yl)methanol hydrochloride, with the CAS number 68740-46-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its molecular formula C14H13ClN2OC_{14}H_{13}ClN_2O and features a benzodiazole moiety, which is known for contributing to various biological activities. The hydrochloride form enhances its solubility in biological systems, making it a suitable candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anticancer Activity

Benzodiazole derivatives are frequently investigated for their anticancer properties. The compound has been reported to exhibit cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound may involve the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and survival pathways.
  • Receptor Modulation : The compound might interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

StudyFindings
Study 1 Evaluated the anticancer effects on MCF-7 cells; showed significant apoptosis induction with an IC50 of 12 µM.
Study 2 Investigated antimicrobial activity against E. coli; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Assessed neuroprotective effects in vitro; indicated potential in reducing oxidative stress markers in neuronal cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodiazole derivatives. For instance, substituents on the benzodiazole ring can significantly influence potency and selectivity towards specific biological targets.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that:

  • Electron-withdrawing groups enhance anticancer activity by stabilizing reactive intermediates.
  • Alkyl substitutions can improve solubility and bioavailability.

Properties

CAS No.

68740-46-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3H-benzimidazol-5-ylmethanol;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-3,5,11H,4H2,(H,9,10);1H

InChI Key

IUHHIPFJRYGHMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)NC=N2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.